molecular formula C37H63N5O7S2 B13744119 Diamocaine cyclamate CAS No. 23469-05-8

Diamocaine cyclamate

Cat. No.: B13744119
CAS No.: 23469-05-8
M. Wt: 754.1 g/mol
InChI Key: WUYFDJKTIHVLQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diamocaine cyclamate involves the reaction of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine with cyclohexanesulfamic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Diamocaine cyclamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Diamocaine cyclamate has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of local anesthetics and their mechanisms of action.

    Biology: The compound is studied for its effects on nerve cells and its potential use in pain management.

    Medicine: this compound is investigated for its potential therapeutic applications in anesthesia and pain relief.

    Industry: The compound is used in the formulation of various pharmaceutical products.

Mechanism of Action

Diamocaine cyclamate exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized anesthesia and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diamocaine cyclamate is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other local anesthetics. Its combination of efficacy and safety makes it a valuable compound in both research and clinical settings .

Properties

CAS No.

23469-05-8

Molecular Formula

C37H63N5O7S2

Molecular Weight

754.1 g/mol

IUPAC Name

cyclohexylsulfamic acid;N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline

InChI

InChI=1S/C25H37N3O.2C6H13NO3S/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24;2*8-11(9,10)7-6-4-2-1-3-5-6/h5-14,26H,3-4,15-22H2,1-2H3;2*6-7H,1-5H2,(H,8,9,10)

InChI Key

WUYFDJKTIHVLQY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NS(=O)(=O)O.C1CCC(CC1)NS(=O)(=O)O

Origin of Product

United States

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